molecular formula C20H31N7O5 B14265158 Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine CAS No. 161012-22-2

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine

Cat. No.: B14265158
CAS No.: 161012-22-2
M. Wt: 449.5 g/mol
InChI Key: WHZQJYWBPGUQIJ-QEJZJMRPSA-N
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Description

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine: is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of multiple amino acids, including glycine, ornithine, alanine, and phenylalanine, linked together in a specific sequence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for subsequent coupling steps.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-seryl-L-proline
  • Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithine
  • Glycyl-N~5~-(diaminomethylene)ornithinamide

Uniqueness

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-phenylalanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

161012-22-2

Molecular Formula

C20H31N7O5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H31N7O5/c1-12(17(29)27-15(19(31)32)10-13-6-3-2-4-7-13)25-18(30)14(26-16(28)11-21)8-5-9-24-20(22)23/h2-4,6-7,12,14-15H,5,8-11,21H2,1H3,(H,25,30)(H,26,28)(H,27,29)(H,31,32)(H4,22,23,24)/t12-,14-,15-/m0/s1

InChI Key

WHZQJYWBPGUQIJ-QEJZJMRPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN

Origin of Product

United States

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